Methylsilanol PCA

Description

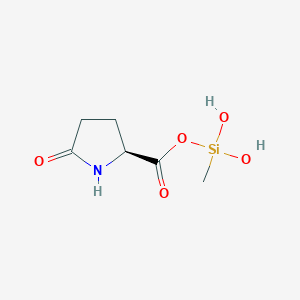

Methylsilanol PCA (INCI name: this compound) is a silicone-based compound derived from the esterification of 5-oxo-L-proline (PCA, pyrrolidone carboxylic acid) with methylsilanol. Its IUPAC name is 1-pyrrolidinecarboxylic acid, 5-oxo-, dihydroxymethylsilyl ester (CAS No: 128973-71-7). It is widely utilized in cosmetics as a humectant, enhancing skin hydration by attracting and retaining moisture. Unlike conventional silicones (e.g., dimethicone), this compound combines the water-binding properties of PCA with the film-forming and skin-adhesion benefits of silicones, making it a versatile ingredient in moisturizers and serums.

Properties

CAS No. |

105883-41-8 |

|---|---|

Molecular Formula |

C7H13NO5Si |

Molecular Weight |

219.26 |

IUPAC Name |

bis(hydroxymethyl)silyl (S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H13NO5Si/c9-3-14(4-10)13-7(12)5-1-2-6(11)8-5/h5,9-10,14H,1-4H2,(H,8,11)/t5-/m0/s1 |

InChI Key |

YFFSFCSZGRHRCG-YFKPBYRVSA-N |

SMILES |

O=C(O[SiH](CO)CO)[C@H](CC1)NC1=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methylsilanol PCA; |

Origin of Product |

United States |

Comparison with Similar Compounds

Research and Regulatory Considerations

- Synthetic Pathways: this compound is synthesized via esterification of PCA with methylsilanol, a process optimized for scalability by GE. In contrast, Copper PCA Methylsilanol requires additional coordination chemistry.

- Regulatory Status: this compound is approved for cosmetic use in the EU and U.S., whereas derivatives like Methylsilanol Ascorbate face restrictions due to insufficient safety data.

Q & A

Q. What are the standard methodologies for characterizing the chemical structure and purity of Methylsilanol PCA?

this compound (1-pyrrolidone carboxylic acid, methylsilanol ester) requires multi-modal analytical techniques for robust characterization. Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the esterification of PCA with methylsilanol groups, particularly focusing on proton shifts in the pyrrolidone ring and silanol moieties .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, using reverse-phase columns and UV detection at 210–220 nm to track PCA-derived absorbance .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to verify molecular weight and fragmentation patterns .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups like Si-O-Si bonds (950–1100 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) .

Q. How can researchers design experiments to evaluate the hygroscopic efficacy of this compound in vitro?

In vitro efficacy studies should use controlled humidity chambers and human skin equivalents (e.g., reconstructed epidermis models). Key parameters:

- Protocol : Apply this compound (0.1–5% w/v) to skin models and measure transepidermal water loss (TEWL) via devices like AquaFlux®.

- Controls : Include benchmarks like glycerol or hyaluronic acid for comparative analysis .

- Data Normalization : Express results as percentage improvement relative to untreated controls, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can Principal Component Analysis (PCA) resolve multivariate data complexities in formulations containing this compound?

PCA is a dimensionality-reduction tool for identifying dominant variables in formulation stability or efficacy datasets. Implementation steps:

- Data Preprocessing : Normalize variables (e.g., viscosity, pH, TEWL scores) to unit variance. Apply Hellinger transformation if data contain zeros (common in stability studies) .

- Component Selection : Use scree plots to retain components explaining >90% cumulative variance. For example, PC1 might correlate with hygroscopicity, while PC2 relates to pH stability .

- Interpretation : Loadings plots reveal which variables (e.g., Si-O bond integrity, PCA ester hydrolysis) drive formulation performance. Validate with permutation tests to avoid overfitting .

Q. What experimental strategies address contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability or environmental factors. Mitigation approaches:

- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (I² statistic). Adjust for confounders like skin type or formulation pH .

- Mechanistic Modeling : Develop pharmacokinetic models linking in vitro permeability coefficients (e.g., logP) to in vivo absorption rates .

- Advanced Imaging : Use confocal Raman spectroscopy to track this compound penetration in vivo, comparing results with Franz cell diffusion assays .

Q. How can batch-to-batch variability in this compound synthesis impact reproducibility, and what statistical methods minimize this?

Variability in silanol esterification or residual solvents requires:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction conditions (e.g., temperature, catalyst ratio) and identify critical parameters .

- Multivariate Statistical Process Control (MSPC) : Monitor synthesis batches via Hotelling’s T² and Q-residual charts to detect outliers in real-time .

- Stability-Indicating Assays : Accelerated stability studies (40°C/75% RH for 3 months) with HPLC tracking degradation products like free PCA .

Data Presentation and Validation

Q. What are best practices for presenting this compound research findings in peer-reviewed journals?

- Tables : Include comparative data on hygroscopicity (e.g., TEWL reduction vs. controls) with standard deviations and p-values .

- Figures : Use PCA biplots to visualize formulation clusters or degradation pathways. Annotate loadings to highlight key variables .

- Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo and provide detailed protocols for synthesis and analysis .

Q. How should researchers validate the mechanistic role of this compound in skin hydration at the molecular level?

- Molecular Dynamics Simulations : Model interactions between this compound and stratum corneum lipids (e.g., ceramides) to predict binding affinities .

- Gene Expression Profiling : Use RNA-seq to identify hydration-related biomarkers (e.g., aquaporin-3) in treated vs. untreated skin models .

- Comparative Metabolomics : LC-MS-based untargeted metabolomics to map changes in skin surface lipids post-application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.